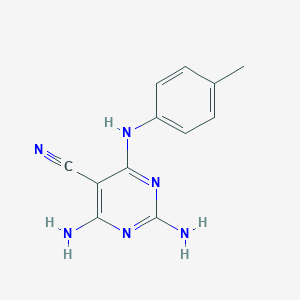![molecular formula C17H16N4OS2 B498966 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide CAS No. 332412-73-4](/img/structure/B498966.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is linked to an acetamide group. The presence of the diphenylmethyl group enhances its stability and biological activity.
Mechanism of Action
Target of Action
The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The inhibition of urease by this compound can disrupt the survival of H. pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of H. pylori .
Action Environment
The action of this compound can be influenced by environmental factors, such as pH. The conversion of urea to ammonia by urease increases the pH, which is essential for the survival of H. pylori . Therefore, the compound’s efficacy may be affected by the pH of its environment.
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity . This interaction is crucial in the treatment of infections caused by bacteria such as Helicobacter pylori .
Cellular Effects
The compound’s urease inhibitory activity has significant effects on various types of cells. By inhibiting urease, the compound disrupts the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia . This binding interaction leads to changes in gene expression and impacts the overall function of the cell .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the urease enzyme, it is likely that the compound plays a role in the metabolism of urea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the 1,3,4-thiadiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.
Introduction of the Amino Group: The thiadiazole intermediate is then treated with an amine, such as aniline, to introduce the amino group at the 5-position of the ring.
Acetamide Formation: The final step involves the reaction of the amino-thiadiazole intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage. The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where nucleophiles like amines or alcohols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted acetamides or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor, particularly urease inhibitors, which are important in the treatment of infections caused by Helicobacter pylori.
Biological Research: The compound is used in studies related to its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds share the thiadiazole core but differ in the substituents attached to the acetamide group, affecting their biological activity and specificity.
Thiadiazole-based Urease Inhibitors: Compounds like thiourea and hydroxyurea also inhibit urease but with different efficacy and specificity compared to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide.
Uniqueness
This compound is unique due to its high potency as a urease inhibitor and its stability, which is enhanced by the diphenylmethyl group. This makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSCSFZFPZAICQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B498883.png)
![4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether](/img/structure/B498884.png)
![2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B498885.png)
![N-(4-chlorophenyl)-2-[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]acetamide](/img/structure/B498887.png)
![2-[(Phenylsulfonyl)methyl]-4-quinazolinol](/img/structure/B498889.png)
![ethyl 4-methyl-2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B498890.png)


![11-benzyl-5-[(4-chlorophenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B498895.png)
![Ethyl 5-methyl-4-oxo-2-(2-toluidinomethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498898.png)
![Ethyl 2-[(2-chloroanilino)methyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B498899.png)
![2-{[(4-chlorophenyl)sulfonyl]methyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498901.png)
![6-methyl-5-phenyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498904.png)
![6-methyl-5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498905.png)
